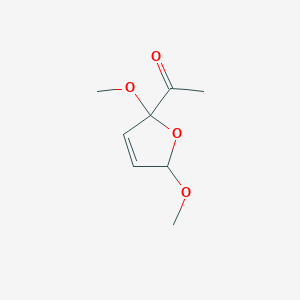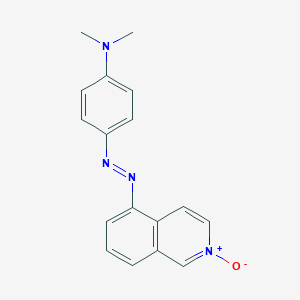
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone is an organic compound with the molecular formula C₈H₁₂O₄ It is a derivative of furan, characterized by the presence of two methoxy groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyfuran with an appropriate acylating agent under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2,5-dimethoxyfuran, acylating agent (e.g., acetyl chloride)
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar structural features.
2,5-Dihydro-2,5-dimethoxyfuran: Another similar compound with slight variations in its chemical structure.
Eigenschaften
CAS-Nummer |
13156-18-8 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3 |
InChI-Schlüssel |
IPLCFGNLLUIEAI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
Kanonische SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
Synonyme |
(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)










